molecular formula C9H13N3O5 B000982 Cytarabine CAS No. 147-94-4

Cytarabine

Cat. No. B000982
CAS RN: 147-94-4
M. Wt: 243.22 g/mol
InChI Key: UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Description

Cytarabine is a chemotherapy agent used in the treatment of acute myeloid leukemia and other types of cancer. It operates by inhibiting DNA synthesis, thereby preventing cell replication and inducing cell death in rapidly dividing cancer cells.

Synthesis Analysis

Cytarabine can be synthesized through various chemical and enzymatic methods. For instance, whole-cell biosynthesis approaches have been explored, utilizing engineered Escherichia coli strains for the production of cytarabine, demonstrating the potential for biotechnological production methods (Li Ping et al., 2022).

Molecular Structure Analysis

Cytarabine's effectiveness as an anticancer drug is partly attributed to its structural similarity to deoxycytidine, allowing it to interfere with DNA synthesis. The molecule consists of a cytosine base linked to a ribose sugar molecule, modified by the addition of an arabinose moiety, which distinguishes it from natural nucleosides and allows it to inhibit DNA polymerase during cell replication.

Chemical Reactions and Properties

Cytarabine undergoes various chemical reactions, including phosphorylation within cells to its active triphosphate form, cytarabine triphosphate (ara-CTP). This active form is then incorporated into DNA, leading to chain termination and inhibition of DNA synthesis and repair mechanisms. The balance between activating enzymes like deoxycytidine kinase and inactivating enzymes plays a crucial role in its pharmacological activity (T. Yamauchi et al., 2009).

Physical Properties Analysis

The physical properties of cytarabine, such as solubility and stability, are crucial for its formulation and therapeutic effectiveness. Innovations in formulation technology aim to improve the delivery and stability of cytarabine, enhancing its therapeutic index and reducing side effects. For example, solid lipid nanoparticles modified with ligands for targeted delivery have been developed to improve the pharmacokinetics and bioavailability of cytarabine (Shelly Roselyn Van Eyssen & D. Kavaz, 2021).

Chemical Properties Analysis

Cytarabine's chemical properties, including its reactivity and interactions with biological molecules, underpin its mechanism of action. Its ability to be phosphorylated and incorporated into DNA highlights its role as a nucleoside analog in cancer therapy. Studies focusing on the synthesis and evaluation of cytarabine derivatives aim to enhance its therapeutic potential and reduce toxicity (B. S. Chhikara et al., 2010).

Scientific Research Applications

  • Cytarabine has been found to destabilize DNA:DNA duplex portions in model Okazaki fragments, highlighting its impact on DNA stability (Gmeiner et al., 1998).

  • It is extensively used in high-dose therapy for consolidation treatment of acute myeloid leukemia (AML) and in cases of relapsed or resistant AML (Reese & Schiller, 2013).

  • Modifications to cytarabine, such as squalenoylation, enhance its lipophilicity and biological membrane affinity, offering potential improvements in drug delivery and efficacy (Sarpietro et al., 2011).

  • The drug's relationship with microRNAs has been studied, suggesting opportunities for targeted therapies in AML patients, particularly concerning cytarabine chemo-sensitivity and apoptotic responses (Bhise et al., 2016).

  • Fatty acyl derivatives of cytarabine show promise in enhancing cellular uptake and extending anti-leukemia action duration (Chhikara, Mandal, & Parang, 2010).

  • Encapsulating cytarabine in solid lipid nanoparticles has significantly improved its therapeutic activity in leukemia cell line studies compared to traditional solutions (Raj, Raj, & Ram, 2016).

  • Cytarabine is recognized for its effectiveness in treating acute myelogenous leukemia and lymphocytic leukemias (Hamada, Kawaguchi, & Nakano, 2002).

Safety And Hazards

Cytarabine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding . Common side effects include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding . Other serious side effects include loss of consciousness, lung disease, and allergic reactions . Use during pregnancy may harm the baby .

Future Directions

Since 2017, nine agents have been approved for various indications in AML. These included several targeted therapies like venetoclax, FLT3 inhibitors, IDH inhibitors, and others . The management of AML is complicated, highlighting the need for expertise in order to deliver optimal therapy and achieve optimal outcomes . The multiple subentities in AML require very different therapies . In this review, we summarize the important pathophysiologies driving AML, review current therapies in standard practice, and address present and future research directions .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1
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InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N
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Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
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Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
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Molecular Formula

C9H13N3O5
Record name CYTARABINE
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Related CAS

69-74-9 (hydrochloride)
Record name Cytarabine [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3022877
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Molecular Weight

243.22 g/mol
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Physical Description

Cytarabine appears as colorless crystals. Used as an antiviral agent., Solid
Record name CYTARABINE
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Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL, Soluble in water, 4.38e+01 g/L
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Mechanism of Action

Cytarabine acts through direct DNA damage and incorporation into DNA. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. It exhibits cell phase specificity, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase. Although the mechanism of action is not completely understood, it appears that cytarabine acts through the inhibition of DNA polymerase. A limited, but significant, incorporation of cytarabine into both DNA and RNA has also been reported., Cytarabine is converted intracellularly to the nucleotide, cytarabine triphosphate (ara-CTP, cytosine arabinoside triphosphate). Although the exact mechanism(s) of action of cytarabine has not been fully elucidated, cytarabine triphosphate appears to inhibit DNA polymerase by competing with the physiologic substrate, deoxycytidine triphosphate, resulting in the inhibition of DNA synthesis. Although limited, incorporation of cytarabine triphosphate into DNA and RNA may also contribute to the cytotoxic effects of the drug., Cytarabine is a potent immunosuppressant which can suppress humoral and/or cellular immune responses; however, the drug does not decrease preexisting antibody titers and has no effect on established delayed hypersensitivity reactions., Cytarabine liposome injection is a sustained-release formulation of the active ingredient cytarabine designed for direct administration into the cerebrospinal fluid (CSF). Cytarabine is a cell cycle phase-specific antineoplastic agent, affecting cells only during the S-phase of cell division. Intracellularly, cytarabine is converted into cytarabine-5'-triphosphate (ara-CTP), which is the active metabolite. The mechanism of action is not completely understood, but it appears that ara-CTP acts primarily through inhibition of DNA polymerase. Incorporation into DNA and RNA may also contribute to cytarabine cytotoxicity. Cytarabine is cytotoxic to a wide variety of proliferating mammalian cells in culture. /Cytarabine liposome injection/
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Product Name

Cytarabine

Color/Form

Prisms from 50% ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER

CAS RN

147-94-4
Record name CYTARABINE
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Melting Point

414 to 415 °F (NTP, 1992), 186-188, 212-213 °C, 212 - 213 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
144,000
Citations
HI El-Subbagh, AA Al-Badr - Profiles of Drug Substances, Excipients and …, 2009 - Elsevier
… Cytarabine is mainly used in the treatment of acute leukemia, … A radioimmunoassay method for cytarabine and other arabino nucleoside … Cytarabine is not effective by mouth due to rapid …
Number of citations: 26 www.sciencedirect.com
B Löwenberg, T Pabst, E Vellenga… - … England Journal of …, 2011 - Mass Medical Soc
… dose of cytarabine (about one third the total high dose). Here we report the results of a study that compared high-dose cytarabine with intermediate-dose cytarabine as remission-…
Number of citations: 492 www.nejm.org
A Faruqi, P Tadi - 2020 - europepmc.org
… Cytarabine is an antimetabolite and an antineoplastic agent that belongs to the category of … for cytarabine fall into labeled and off-labeled indications. Labeled indications of cytarabine …
Number of citations: 20 europepmc.org
KN Magina, G Pregartner, A Zebisch… - Blood, The Journal …, 2017 - ashpublications.org
… On that basis, we hypothesized that HD cytarabine given as … -dose (ID/LD) cytarabine and performed a systematic review and … Because the included studies differed in single cytarabine …
Number of citations: 58 ashpublications.org
A Hamada, T Kawaguchi, M Nakano - Clinical pharmacokinetics, 2002 - Springer
… Cytarabine derivatives have shown promise in vitro and in animal models. For example, … and cytarabine ocfosfate have been used clinically in Japan. Cytarabine encapsulated into …
Number of citations: 133 link.springer.com
BS Chhikara, K Parang - Expert opinion on drug delivery, 2010 - Taylor & Francis
… Areas covered in this review: Various prodrug strategies evaluated for cytarabine are … systems of cytarabine derivatives for the treatment of cancer. The design of cytarabine prodrugs …
Number of citations: 128 www.tandfonline.com
JK Lamba - Pharmacogenomics, 2009 - Future Medicine
The mainstay of acute myeloid leukemia chemotherapy is the nucleoside analog cytarabine (ara-C). Numerous studies suggest that the intracellular concentrations of the ara-C active …
Number of citations: 159 www.futuremedicine.com
KR Hande, RS Stein, DA McDonough… - Clinical …, 1982 - Wiley Online Library
Plasma, urine, cerebrospinal fluid, and tear concentrations of cytarabine (ara‐C) were measured in 15 patients receiving 3 gm/m 2 IV ara‐C given as a 1 hr infusion every 12 hr for 6 …
Number of citations: 78 ascpt.onlinelibrary.wiley.com
M Montillo, S Mirto, MC Petti… - American journal of …, 1998 - Wiley Online Library
Thirty‐eight patients with primary resistant or relapsing acute myeloid leukemia (AML) were treated with fludarabine, cytarabine and granulocyte colony‐stimulating factor (FLAG). …
Number of citations: 190 onlinelibrary.wiley.com
CM Galmarini, X Thomas, F Calvo, P Rousselot… - Leukemia research, 2002 - Elsevier
… (dCK), cytoplasmic 5′-nucleotidase (5NT), cytidine deaminase (CDD), topoisomerase I (TOPO I) and topoisomerase II α (TOPO II) are involved in clinical resistance to cytarabine (ara-C…
Number of citations: 176 www.sciencedirect.com

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